molecular formula C11H22N2O2 B7918588 N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918588
M. Wt: 214.30 g/mol
InChI Key: DSMLALHSXRRYRT-NSHDSACASA-N
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Description

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a tertiary amine derivative featuring a piperidine ring substituted with an ethyl group, a hydroxyethyl group, and an acetamide moiety. The stereochemistry at the piperidine-3-yl position is specified as (S), which may influence its physicochemical and biological properties. This compound has been listed as a research chemical by CymitQuimica but is currently discontinued, suggesting its use in specialized applications or early-stage research .

Properties

IUPAC Name

N-ethyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(10(2)15)11-5-4-6-12(9-11)7-8-14/h11,14H,3-9H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMLALHSXRRYRT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of (S)-1-(2-hydroxy-ethyl)-piperidine with ethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs for treating neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

(a) (E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)

This compound shares the piperidine-ethyl-acetamide backbone but replaces the hydroxyethyl group with a hydroxyimino (NOH) substituent. Synthesized via two methods (A and B), it achieved yields of 68% and 72%, respectively. Characterization included thin-layer chromatography (TLC; Rf = 0.40), NMR (1H and 13C), and high-resolution mass spectrometry (HRMS) .

(b) N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b) and N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide (227e)

These analogs replace the piperidine-hydroxyethyl moiety with indole-containing alkyl chains. Synthesized via Rh-catalyzed hydroformylation/Fischer indolization, they achieved lower yields (59–61%) compared to Compound 21.

(c) Tert-butyl 3-(hydroxy(phenyl)methyl)piperidine-1-carboxylate

This piperidine derivative features a bulky tert-butyl carbamate and a phenyl-hydroxymethyl group.

Functional Group Impact on Properties

  • Hydroxyethyl vs. Hydroxyimino: The hydroxyethyl group enhances hydrophilicity and stereochemical complexity, whereas the hydroxyimino group may participate in tautomerism or metal coordination .
  • Indole vs.
  • Steric Effects : Bulky groups (e.g., tert-butyl carbamate) reduce reactivity but improve stability, as seen in other piperidine derivatives .

Analytical and Computational Tools

The SHELX software suite, widely used for crystallographic refinement, could theoretically resolve stereochemical details if crystallography data were available .

Biological Activity

N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic compound belonging to the class of piperidine derivatives, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a hydroxyethyl side chain and an ethyl group attached to the nitrogen atom. The synthesis typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride, often in the presence of a base like triethylamine to facilitate the reaction and purify the product through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound may exhibit its effects through:

  • Receptor Modulation : It may bind to various neurotransmitter receptors, influencing signaling pathways that regulate physiological processes.
  • Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

3. Pharmacological Effects

Research has indicated that piperidine derivatives, including this compound, possess several pharmacological properties:

Antimicrobial Activity : Studies have shown that piperidine derivatives can exhibit significant antibacterial and antifungal activity. For instance, compounds structurally similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

Neuropharmacological Effects : Given its structural similarity to other psychoactive compounds, this derivative may also influence central nervous system (CNS) activities. Research into related compounds suggests potential applications in treating neurological disorders through modulation of neurotransmitter systems.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

StudyFindings
Antimicrobial Study A study evaluated various piperidine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli, finding MIC values ranging from 0.0039 to 0.025 mg/mL for some derivatives .
Neuropharmacological Research Research on similar compounds indicated potential anxiolytic effects in animal models, suggesting that modifications on the piperidine ring can enhance binding affinity to CNS receptors.
Structure-Activity Relationship (SAR) Investigations into SAR revealed that substitutions on the piperidine ring significantly affect antimicrobial potency, highlighting the importance of chemical modifications for enhancing biological activity .

5. Conclusion

This compound represents a promising area of research due to its diverse biological activities. Its potential as an antimicrobial agent and its neuropharmacological implications warrant further investigation to fully elucidate its mechanisms and therapeutic applications.

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